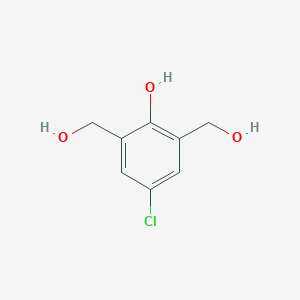

4-Chloro-2,6-bis(hydroxymethyl)phenol

货号 B101995

分子量: 188.61 g/mol

InChI 键: OGMITUYZIACKHB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US07138411B2

Procedure details

To a stirred suspension of diol (Step 1) (33.0 g, 0.18 mole) in chloroform (1.5 L) in a 2 L round bottom flask was added manganese dioxide (139 g, 1.60 mole) and the resulting suspension heated to a gentle reflux for 10 hours. The reaction was allowed to cool to room temperature, was filtered through diatomaceous earth, concentrated in vacuo, presorbed on silica gel and purified by flash chromatography (hexane/ethyl acetate) yielding the as a mustard colored powder dialdehyde (22.42 g, 67%): mp 120.7–122.8° C. This solid was of suitable purity to use in the next step without further purification.

[Compound]

Name

dialdehyde

Quantity

22.42 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[C:5]([OH:10])=[C:4]([CH2:11][OH:12])[CH:3]=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[Cl:1][C:2]1[CH:3]=[C:4]([CH:11]=[O:12])[C:5]([OH:10])=[C:6]([CH:8]=[O:9])[CH:7]=1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

33 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC(=C(C(=C1)CO)O)CO

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Two

[Compound]

|

Name

|

dialdehyde

|

|

Quantity

|

22.42 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

139 g

|

|

Type

|

catalyst

|

|

Smiles

|

[O-2].[O-2].[Mn+4]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting suspension heated to

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a gentle reflux for 10 hours

|

|

Duration

|

10 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered through diatomaceous earth

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by flash chromatography (hexane/ethyl acetate)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielding the as a mustard

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to use in the next step without further purification

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=CC(=C(C(C=O)=C1)O)C=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |